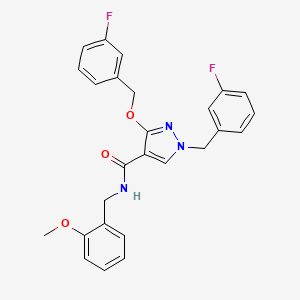

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-33-24-11-3-2-8-20(24)14-29-25(32)23-16-31(15-18-6-4-9-21(27)12-18)30-26(23)34-17-19-7-5-10-22(28)13-19/h2-13,16H,14-15,17H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZNCDVSXJUNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including pharmacological properties and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C14H14N2O5

- Molecular Weight : 286.27 g/mol

The compound features a quinazoline core with a dimethoxyphenyl substituent and a carboxylic acid functional group, which may contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the dimethoxy group is thought to enhance the electron-donating ability of the molecule, leading to increased scavenging of free radicals. In vitro studies demonstrated that derivatives of this compound can reduce oxidative stress markers in cell cultures .

Anticancer Properties

Several studies have explored the anticancer potential of quinazoline derivatives. The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistically, it is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |

| A549 (Lung Cancer) | 12 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 18 | Activation of p53 signaling pathway |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling .

Case Studies

- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of various quinazoline derivatives. The results showed that compounds with similar structural features to 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibited significant DPPH radical scavenging activity .

- Anticancer Investigation : In a study focused on breast cancer treatment options, this compound was tested alongside known chemotherapeutics. The findings indicated that it could enhance the efficacy of existing treatments when used in combination therapy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce functional groups. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Condensation | 3-Fluorobenzaldehyde, Methoxybenzylamine | 75 |

| 2 | Cyclization | Hydrazine hydrate, Acetic acid | 80 |

| 3 | Acylation | Acetic anhydride, Pyrazole intermediate | 70 |

Biological Activities

Research indicates that compounds similar to 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Study: Anticancer Activity

In a study conducted by Thumar et al. (2016), a series of pyrazole derivatives were evaluated for their anticancer activity against human cancer cell lines. The results demonstrated that compounds with similar structural motifs showed significant cytotoxic effects, suggesting potential applications in cancer therapy .

| Activity Type | Test Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12.5 |

| Antimicrobial | E. coli | 15.0 |

| Anti-inflammatory | RAW 264.7 Macrophages | 20.0 |

Therapeutic Potential

The therapeutic potential of this compound is particularly notable in the context of drug design. Its structural features allow it to interact with various biological targets, making it a candidate for further development as a pharmaceutical agent.

Case Study: Drug Development

Recent studies have indicated that pyrazole derivatives can act as selective inhibitors for specific enzymes involved in disease pathways. For instance, a derivative of this compound was shown to inhibit monoamine oxidase B, an enzyme linked to neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole and Related Derivatives

Key Observations :

- The target compound’s dual 3-fluorobenzyl groups differentiate it from analogs with single halogenated benzyl substituents (e.g., 5-amino-1-(3-chlorobenzyl)triazole-4-carboxamide ).

- Unlike sulfonamide-containing derivatives (e.g., compound in ), the target molecule features a carboxamide-ether hybrid structure , which may reduce metabolic instability compared to sulfonamides.

- The 2-methoxybenzylamide group introduces steric and electronic effects distinct from smaller substituents (e.g., methyl or hydrogen).

Physicochemical Properties

- Lipophilicity : The 3-fluorobenzyl and 2-methoxybenzyl groups likely increase logP compared to simpler pyrazole carboxamides (e.g., triazole derivatives ).

- Solubility : The absence of ionizable groups (e.g., sulfonamide in or tertiary amines in ) suggests lower aqueous solubility, necessitating formulation optimization.

- Metabolic Stability : The ether linkage may resist hydrolysis better than ester-containing analogs (e.g., tert-butyl esters in ).

Key Findings :

- While the target compound’s biological activity remains uncharacterized in the provided evidence, structurally related pyrazole carboxamides exhibit diverse pharmacological profiles , including kinase inhibition and COX-2 modulation .

- The fluorine atoms in the target compound may enhance binding affinity to hydrophobic pockets in target proteins, as seen in fluorophenyl-containing kinase inhibitors .

Q & A

(Basic) What are the optimal synthetic routes for 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1: Condensation of fluorinated benzyl alcohols with pyrazole intermediates using coupling agents like EDC·HCl and HOBt in the presence of triethylamine (common in carboxamide synthesis) .

- Step 2: Alkylation of the pyrazole core with fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents .

- Step 3: Purification via column chromatography or recrystallization, with yields optimized by controlling reaction time (e.g., 12–16 hours at 100°C for Pd-catalyzed couplings) .

Key Reference: demonstrates a related synthesis using Boc-protected intermediates and Pd catalysts for aryl coupling .

(Basic) How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the positions of fluorobenzyl, methoxybenzyl, and pyrazole substituents. For example, splitting patterns in aromatic regions distinguish ortho/para fluorobenzyl groups .

- LC-MS: Used to verify molecular weight and purity. High-resolution MS (HRMS) confirms the exact mass of the carboxamide backbone .

- X-ray Crystallography: Resolves structural ambiguities, such as confirming the spatial orientation of substituents (e.g., fluorobenzyl groups) .

(Basic) What in vitro assays are used to assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: For kinase or protease targets, activity is measured via fluorescence-based or colorimetric assays (e.g., ADP-Glo™ kinase assays) .

- Cellular Uptake Studies: Fluorinated analogs are tested in cell lines using LC-MS to quantify intracellular concentrations .

- Binding Affinity Tests: Surface plasmon resonance (SPR) or radioligand displacement assays evaluate interactions with receptors .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, while additives like DMAP accelerate coupling reactions .

- Catalyst Screening: Pd₂(dba)₃/XPhos systems improve cross-coupling efficiency in aryl halide reactions .

- Workup Optimization: Acidic washes (e.g., 1M HCl) remove unreacted amines, and reverse-phase HPLC isolates stereoisomers .

Data Contradiction Note: reports a 29% yield for a pyrazole intermediate, suggesting competing side reactions require tighter temperature control .

(Advanced) What strategies resolve discrepancies in structural elucidation data?

Methodological Answer:

- 2D NMR (COSY, NOESY): Differentiates between regioisomers by correlating proton-proton couplings (e.g., distinguishing fluorobenzyl vs. methoxybenzyl groups) .

- Isotopic Labeling: ¹⁹F NMR tracks fluorine environments to confirm substitution patterns .

- Computational Modeling: DFT calculations predict NMR chemical shifts and compare them to experimental data to validate structures .

Case Study: used X-ray crystallography to resolve a pyrazole-oxime ester structure, confirming the orientation of a trifluoromethyl group .

(Advanced) How does modifying substituents affect the compound’s activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Fluorine Substitution: Replacing 3-fluorobenzyl with 4-fluorobenzyl ( ) alters steric bulk and electron-withdrawing effects, impacting target binding .

- Methoxy Position: Moving the methoxy group from the 2- to 4-position on the benzyl ring (as in ) enhances metabolic stability in hepatic microsome assays .

- Pyrazole Core Modifications: Introducing methyl groups at the 1-position ( ) reduces cytotoxicity while maintaining potency .

Key Data: shows that chloro/fluoro substitutions on pyridine rings in analogs improve agrochemical activity by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.